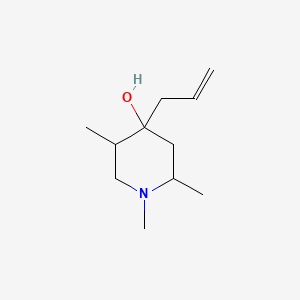

4-allyl-1,2,5-trimethylpiperidin-4-ol

Description

4-allyl-1,2,5-trimethylpiperidin-4-ol is a piperidine derivative characterized by an allyl group at the 4-position and methyl groups at the 1, 2, and 5 positions of the piperidine ring. Its molecular weight is 183.29 g/mol . Structural analogs of this compound are often explored for their biological activities, including muscle relaxation, platelet inhibition, or antimicrobial properties, as seen in related piperidine and allyl-substituted compounds .

Properties

IUPAC Name |

1,2,5-trimethyl-4-prop-2-enylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-5-6-11(13)7-10(3)12(4)8-9(11)2/h5,9-10,13H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYJMKCUHUHZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-1,2,5-trimethylpiperidin-4-ol typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2,5-trimethylpiperidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-allyl-1,2,5-trimethylpiperidin-4-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-allyl-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

4-Allyl-1,2,5-trimethylpiperidin-4-ol has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to act on various biological targets, making it a candidate for drug development.

- Antiviral Activity: Research indicates that piperidine derivatives can inhibit the binding of HIV gp120 to CD4 cells, suggesting potential use in antiviral therapies .

- Analgesic Properties: Compounds related to piperidine have shown effectiveness in pain management, akin to opioids but with potentially fewer side effects .

Case Studies:

A study highlighted the synthesis of piperidine derivatives that exhibit enhanced binding affinity and pharmacokinetics, indicating that modifications at the piperidine ring can lead to improved therapeutic profiles .

Synthesis and Chemical Applications

Synthetic Intermediates:

4-Allyl-1,2,5-trimethylpiperidin-4-ol serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations:

- Synthesis of Heterocycles: The compound can be utilized in the synthesis of nitrogen-containing heterocycles, which are crucial in developing pharmaceuticals .

- Building Block for Complex Molecules: It acts as a precursor for synthesizing more complex molecules used in drug formulations and materials science .

Table 1: Chemical Transformations Involving 4-Allyl-1,2,5-trimethylpiperidin-4-ol

| Transformation Type | Reaction Conditions | Products/Applications |

|---|---|---|

| Reduction | Hydrogenation with catalysts | Aminopiperidine derivatives |

| Alkylation | Reaction with alkyl halides | Alkylated piperidine derivatives |

| Cyclization | Heat or acid catalysis | Formation of bicyclic compounds |

Materials Science

Polymer Chemistry:

The compound's functional groups make it suitable for incorporation into polymer matrices. Research indicates its potential use as a coupling agent in adhesive systems and composite materials.

Mechanism of Action

The mechanism of action of 4-allyl-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Elemicin (5-allyl-1,2,3-trimethoxybenzene)

- Structure : Elemicin is a benzene derivative with three methoxy groups and an allyl substituent.

- Biological Activity : Exhibits inhibition of ADP-induced platelet serotonin release, linked to headache management .

- Key Difference : Unlike 4-allyl-1,2,5-trimethylpiperidin-4-ol, elemicin lacks a piperidine ring and hydroxyl group, which may influence solubility and receptor interactions .

Methyleugenol (4-allyl-1,2-dimethoxybenzene)

- Structure : A benzene ring with two methoxy groups and an allyl chain.

- Occurrence : Found in essential oils of clove and cinnamon .

4-(2-Aminoethyl)-1,2,5-trimethylpiperidin-4-ol

- Structure: Shares the piperidine core and methyl groups with the target compound but includes a 2-aminoethyl substituent instead of an allyl group.

- Properties: Molecular weight 186.29 g/mol and hydrogen-bonding capacity (2 donors, 3 acceptors) .

- Applications: Limited data, but structural modifications like aminoethyl groups often enhance CNS-targeted activity in piperidine derivatives .

4-Allyl-1,6-herpadieno-4-ol

- Structure : A bicyclic terpene alcohol with an allyl group, isolated from laurel essential oil.

- Activity: Minor component with uncharacterized bioactivity, distinct from piperidine derivatives .

Comparative Data Table

Research Findings and Gaps

- Structural Insights: The allyl group in 4-allyl-1,2,5-trimethylpiperidin-4-ol may confer reactivity similar to elemicin and methyleugenol, but the piperidine ring and hydroxyl group differentiate its pharmacokinetic profile .

- Biological Data: No direct studies on the target compound were found in the provided evidence.

- Therapeutic Potential: Piperidine derivatives are often explored for neurological applications (e.g., muscle relaxants), but structural analogs like 4-(2-aminoethyl)-1,2,5-trimethylpiperidin-4-ol highlight the impact of substituents on bioactivity .

Biological Activity

4-Allyl-1,2,5-trimethylpiperidin-4-ol is a compound belonging to the piperidine class of alkaloids. Its structure features a piperidine ring with three methyl groups and an allyl substituent, which may influence its biological activity. This article explores the compound's pharmacological properties, including its antibacterial, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of 4-allyl-1,2,5-trimethylpiperidin-4-ol can be represented as follows:

Antibacterial Activity

Research has indicated that compounds structurally related to 4-allyl-1,2,5-trimethylpiperidin-4-ol exhibit significant antibacterial properties. For instance:

- Mechanism of Action : Similar piperidine derivatives have been shown to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Molecular docking studies suggest that these compounds can effectively bind to PBP2a in Staphylococcus aureus, disrupting its function and leading to cell lysis .

Anti-inflammatory Effects

Studies have demonstrated that piperidine derivatives can modulate inflammatory pathways:

- Cytokine Production : In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of 4-allyl-1,2,5-trimethylpiperidin-4-ol has been explored in various models:

- Oxidative Stress : Research indicates that this compound can mitigate oxidative stress-induced neuronal damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This property is crucial in the context of neurodegenerative diseases like Alzheimer's.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperidine derivatives against clinical isolates of S. aureus. The results showed that 4-allyl-1,2,5-trimethylpiperidin-4-ol had a Minimum Inhibitory Concentration (MIC) of 0.5% (v/v), demonstrating significant bactericidal activity when combined with traditional antibiotics .

Case Study 2: Anti-inflammatory Response

In an experimental model of arthritis, administration of piperidine derivatives resulted in a notable reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.